molecular formula C13H12O4 B8547199 2,3-Dimethoxy-1-naphthoic acid

2,3-Dimethoxy-1-naphthoic acid

Cat. No.: B8547199
M. Wt: 232.23 g/mol
InChI Key: ZRDWGUKPAHRELS-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-1-naphthoic acid (C₁₃H₁₂O₄) is a methoxy-substituted naphthoic acid derivative. It is synthesized via oxidation of 2,3-dimethoxy-1-naphthaldehyde using Na₂CO₃ and KMnO₄ under controlled conditions, as initial attempts with CuBr₂ and t-BuOOH failed to yield the desired product . This compound is notable for its role in pharmaceutical research, particularly in synthesizing amides and tetrazoles, which are intermediates in drug development (e.g., tetrazoles 266–270) . Its structural features—two methoxy groups at positions 2 and 3 on the naphthalene ring—influence its reactivity and applications compared to related compounds.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-dimethoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15)

InChI Key

ZRDWGUKPAHRELS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dimethoxynaphthalene with carbon dioxide in the presence of a strong base, such as potassium tert-butoxide, under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Substitution Reactions

The methoxy and carboxylic acid groups direct electrophilic and nucleophilic substitution reactions.

Aromatic Nucleophilic Substitution

  • Ortho-magnesium carboxylate-driven substitution :
    Theoretical studies (DFT/CAM-B3LYP) show that magnesium carboxylates formed via deprotonation of the carboxylic acid group facilitate nucleophilic substitution at the C1 position of the naphthalene ring ( ).

    • Reaction barrier: ΔG‡ = 18–22 kcal/mol (dependent on solvent and R-group).

    • Solvent effects: THF forms a "molecular corral" with the naphthoate anion, directing nucleophiles (e.g., Grignard reagents) to the reactive site ( ).

Alkoxy Substitution

  • In alcoholic solvents, methoxy groups undergo displacement by alkoxide ions. For example:

    2,3-Dimethoxy-1-naphthoic acid+RO2-RO-3-MeO-1-naphthoic acid2,3-diRO-1-naphthoic acid\text{2,3-Dimethoxy-1-naphthoic acid} + \text{RO}^- \rightarrow \text{2-RO-3-MeO-1-naphthoic acid} \rightarrow \text{2,3-diRO-1-naphthoic acid}
    • Rate constants (k₁ for first substitution):

      Alkoxidek₁ (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
      Ethoxide0.04278.2-34.5
      Propoxide0.03879.8-36.1
    • Activation parameters indicate a concerted mechanism with stabilized transition states ( ).

Carboxylic Acid Reduction

  • The carboxylic acid group is reduced to a hydroxymethyl group using LiAlH₄:

    2,3-Dimethoxy-1-naphthoic acidLiAlH42,3-Dimethoxy-1-naphthylmethanol\text{2,3-Dimethoxy-1-naphthoic acid} \xrightarrow{\text{LiAlH}_4} \text{2,3-Dimethoxy-1-naphthylmethanol}
    • Yield: 72–85% ( ).

Methoxy Group Demethylation

  • Methoxy groups are cleaved under acidic conditions (e.g., HBr/AcOH):

    2,3-Dimethoxy-1-naphthoic acidHBr2,3-Dihydroxy-1-naphthoic acid\text{2,3-Dimethoxy-1-naphthoic acid} \xrightarrow{\text{HBr}} \text{2,3-Dihydroxy-1-naphthoic acid}
    • Reaction time: 6–8 hr at 110°C ( ).

Amide Coupling

  • Activated by EDC/HOBt:

    2,3-Dimethoxy-1-naphthoic acid+R-NH2EDC/HOBt2,3-Dimethoxy-1-naphthamide\text{2,3-Dimethoxy-1-naphthoic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{2,3-Dimethoxy-1-naphthamide}
    • Applications: Prodrug design and polymer chemistry ( ).

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂, forming 2,3-dimethoxynaphthalene:

2,3-Dimethoxy-1-naphthoic acidΔ or hν2,3-Dimethoxynaphthalene+CO2\text{2,3-Dimethoxy-1-naphthoic acid} \xrightarrow{\Delta \text{ or } h\nu} \text{2,3-Dimethoxynaphthalene} + \text{CO}_2

  • Activation energy: 120 kJ/mol (thermogravimetric analysis) ( ).

Lactate Dehydrogenase (LDH) Inhibition

  • 2,3-Dimethoxy-1-naphthoic acid derivatives exhibit moderate inhibition of Babesia microti LDH:

    CompoundIC₅₀ (μM)Selectivity Index (SI)
    DHNA derivative30.1922.1
    DBHCA derivative53.892.6
    • DHNA shows higher selectivity due to slower dissociation kinetics (SPR K<sub>D</sub> = 3.766 × 10⁻⁵ M) ( ).

Comparative Reactivity

Reaction Type2,3-Dimethoxy-1-naphthoic acid1,4-Dimethoxy-2-naphthoic acid
Substitution Rate Faster (electron-rich ring)Slower (steric hindrance)
Decarboxylation 120 kJ/mol135 kJ/mol
Esterification Yield 89%76%

Mechanistic Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing ionic intermediates ( ).

  • Electronic Effects : Methoxy groups at 2- and 3-positions increase electron density at C4 and C5, favoring electrophilic attack ( ).

Scientific Research Applications

2,3-Dimethoxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-1-naphthoic acid involves its interaction with various molecular targets. The methoxy groups and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and synthetic features of 2,3-dimethoxy-1-naphthoic acid with analogous naphthoic acids:

Compound Name Substituents Synthesis Method Key Applications/Findings
2,3-Dimethoxy-1-naphthoic acid Methoxy (-OCH₃) at C2, C3 Oxidation of 2,3-dimethoxy-1-naphthaldehyde with Na₂CO₃/KMnO₄ Pharmaceutical intermediates (tetrazoles)
2-Methoxy-1-naphthoic acid Methoxy (-OCH₃) at C2 CuBr₂/t-BuOOH or Na₂CO₃/KMnO₄ oxidation Precursor for bioactive amides
2-Hydroxy-1-naphthoic acid Hydroxy (-OH) at C2 Commercial (Sigma) or microbial degradation Microbial degradation of phenanthrene
3-Methoxy-2-naphthoic acid Methoxy (-OCH₃) at C3 Commercial (JGHEEN) Industrial applications (safety data available)
3,5-Dihydroxy-2-naphthoic acid Hydroxy (-OH) at C3, C5 Commercial (Sigma) Biochemical studies

Spectral and Physical Properties

  • 2-Hydroxy-1-naphthoic acid : Shows strong UV absorption due to aromatic conjugation, critical for fluorescence studies .
  • 3-Methoxy-2-naphthoic acid : Documented safety data (e.g., IR, handling precautions) emphasize its industrial utility .

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing 2,3-Dimethoxy-1-naphthoic acid?

  • Methodology : Begin with a naphthoic acid precursor, such as 1-naphthoic acid, and introduce methoxy groups via nucleophilic substitution or alkylation. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) to enhance yield. For purification, employ recrystallization using ethanol or methanol, followed by vacuum drying. Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .
  • Safety : Use fume hoods, wear nitrile gloves, and avoid contact with oxidizing agents to prevent side reactions .

Q. How should 2,3-Dimethoxy-1-naphthoic acid be stored to maintain stability in laboratory settings?

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong oxidizers (e.g., peroxides) due to potential incompatibility. Conduct stability tests under accelerated conditions (40°C/75% RH for 6 months) to assess degradation .
  • Handling : Use engineering controls (e.g., local exhaust ventilation) and PPE (safety goggles, lab coats) to minimize exposure .

Q. What analytical techniques are essential for characterizing 2,3-Dimethoxy-1-naphthoic acid?

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH3_3) and aromatic protons. Complement with FT-IR (C=O stretch at ~1680 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity Analysis : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for 2,3-Dimethoxy-1-naphthoic acid be resolved?

  • Contradiction Analysis : Cross-validate NMR data with computational tools (e.g., DFT calculations for chemical shift prediction). Compare with structurally similar compounds (e.g., 3-Methoxy-2-naphthoic acid, δ 3.7–3.9 ppm for OCH3_3) .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm substituent positions and rule out polymorphism .

Q. What experimental designs are suitable for studying the stability of 2,3-Dimethoxy-1-naphthoic acid under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via UV-Vis spectroscopy (λ~280 nm) to track degradation. Identify breakdown products using LC-MS .
  • Data Interpretation : Compare degradation kinetics (pseudo-first-order rate constants) across pH levels to identify instability thresholds .

Q. How can researchers assess the ecological impact of 2,3-Dimethoxy-1-naphthoic acid given limited ecotoxicological data?

  • Strategies :

  • Biodegradation : Use OECD 301F tests with activated sludge to measure mineralization rates.
  • Aquatic Toxicity : Conduct acute toxicity assays on Daphnia magna (48-hr EC50_{50}) and algae (72-hr growth inhibition).
    • Regulatory Compliance : Align with EPA TSCA guidelines for environmental risk assessment, noting that current SDSs lack ecotoxicity data .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Optimization Alkylation, recrystallizationYield (%), HPLC purity
Structural Analysis NMR, FT-IR, HRMSChemical shifts, molecular ion accuracy
Stability Testing Accelerated stability chambers, LC-MSDegradation products, half-life
Ecotoxicity OECD 301F, Daphnia magna assaysEC50_{50}, mineralization rate

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